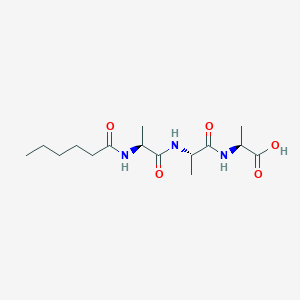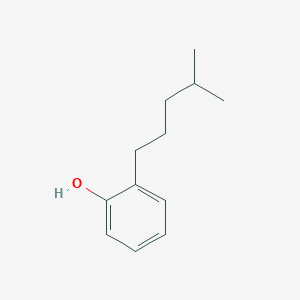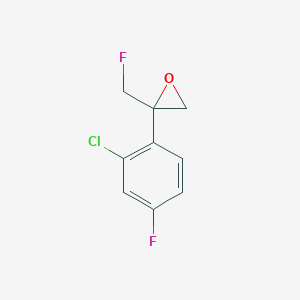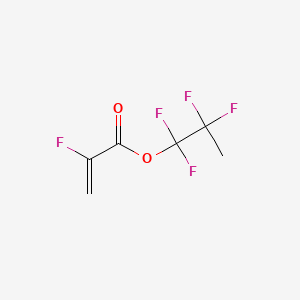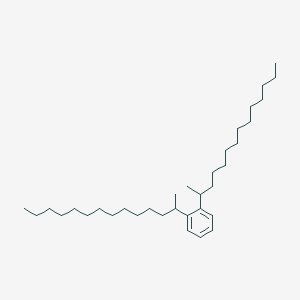
1,2-Di(tetradecan-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Di(tetradecan-2-yl)benzene is an organic compound with the molecular formula C34H62. It is a derivative of benzene, where two tetradecanyl groups are attached to the benzene ring at the 1 and 2 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Di(tetradecan-2-yl)benzene typically involves the alkylation of benzene with tetradecanyl halides under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Benzene+2Tetradecanyl halideAlCl3this compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Di(tetradecan-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The alkyl side chains can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Bromine (Br2) in the presence of a Lewis acid.
Major Products Formed
Oxidation: Formation of benzoic acids.
Reduction: Formation of alkanes.
Substitution: Formation of brominated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Di(tetradecan-2-yl)benzene has several applications in scientific research, including:
Chemistry: Used as a model compound for studying the effects of long alkyl chains on the reactivity of benzene derivatives.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2-Di(tetradecan-2-yl)benzene involves its interaction with molecular targets through hydrophobic and van der Waals interactions. The long alkyl chains can insert into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the benzene ring can participate in π-π interactions with aromatic residues in proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Di(hexadecan-2-yl)benzene
- 1,2-Di(octadecan-2-yl)benzene
- 1,2-Di(dodecan-2-yl)benzene
Uniqueness
1,2-Di(tetradecan-2-yl)benzene is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. Compared to its analogs with shorter or longer alkyl chains, it exhibits different solubility, melting point, and reactivity profiles .
Eigenschaften
CAS-Nummer |
90774-18-8 |
|---|---|
Molekularformel |
C34H62 |
Molekulargewicht |
470.9 g/mol |
IUPAC-Name |
1,2-di(tetradecan-2-yl)benzene |
InChI |
InChI=1S/C34H62/c1-5-7-9-11-13-15-17-19-21-23-27-31(3)33-29-25-26-30-34(33)32(4)28-24-22-20-18-16-14-12-10-8-6-2/h25-26,29-32H,5-24,27-28H2,1-4H3 |
InChI-Schlüssel |
FPTTWIBJOSSMJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC(C)C1=CC=CC=C1C(C)CCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


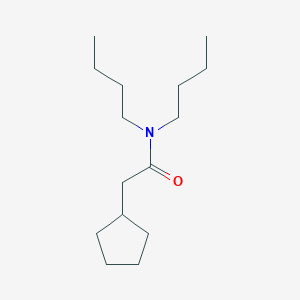
![1,4-Bis[(4-hydroxyphenyl)sulfanyl]butane-2,3-diol](/img/structure/B14348668.png)



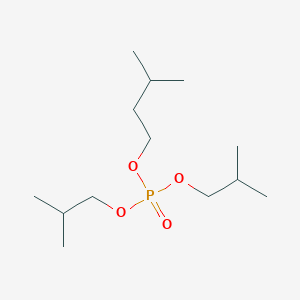
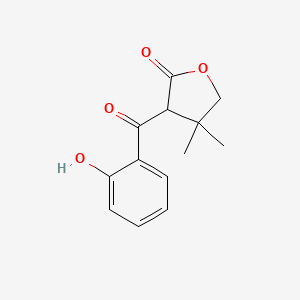
![3-Methylidene-1-[(4-methylphenyl)methyl]azetidin-2-one](/img/structure/B14348696.png)
![Acetic acid;2,9-dimethyl-6-propan-2-yl-1-oxaspiro[4.4]nonan-9-ol](/img/structure/B14348697.png)
![N-[4-(Diethylamino)-2-methylphenyl]-N'-(2-hydroxyphenyl)urea](/img/structure/B14348710.png)
